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Compound of Interest

Compound Name: 5-Ethynyl-3H-isobenzofuran-1-one

Cat. No.: B1487563

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Ethynyl-3H-isobenzofuran-1-one (CAS No. 1179362-90-3).[1] Due to the limited
availability of direct experimental spectra for this specific molecule in the public domain, this
document presents a detailed, predicted spectroscopic profile based on the analysis of its core
structural components: the 3H-isobenzofuran-1-one moiety and the ethynyl-substituted
benzene ring. This guide is intended to support research, analytical method development, and
drug discovery efforts involving this and structurally related compounds.

Chemical Structure and Properties
o |[UPAC Name: 5-Ethynyl-3H-isobenzofuran-1-one

» Molecular Formula: C10HeO2

e Molecular Weight: 158.15 g/mol [1]

« CAS Number: 1179362-90-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Ethynyl-3H-isobenzofuran-1-one. These

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1487563?utm_src=pdf-interest
https://www.benchchem.com/product/b1487563?utm_src=pdf-body
https://www.benchchem.com/product/b1487563
https://www.benchchem.com/product/b1487563?utm_src=pdf-body
https://www.benchchem.com/product/b1487563
https://www.benchchem.com/product/b1487563
https://www.benchchem.com/product/b1487563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

predictions are derived from established spectral data for isobenzofuranone derivatives and

ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift (5,
ppm)

Multiplicity

Number of Protons  Assignment

~7.9-7.7 2H Aromatic H (H-6, H-7)

~7.5 1H Aromatic H (H-4)

~5.3 2H Methylene H (H-3)

~3.1 1H Acetylenic H
Table 2: Predicted 13C NMR Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Carbon Type Assighment

~170 C Carbonyl (C-1)

~148 C Aromatic C (C-7a)

~135 CH Aromatic CH (C-7)

~130 C Aromatic C (C-5)

~129 CH Aromatic CH (C-6)

~126 C Aromatic C (C-3a)

~123 CH Aromatic CH (C-4)

~83 C Acetylenic C

~80 CH Acetylenic C-H

~70 CH2 Methylene (C-3)
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase)

Wavenumber (cm~?) Intensity Assignment

~3300 Strong, sharp =C-H stretch

~2110 Medium, sharp C=C stretch

~1760 Strong C=0 (lactone) stretch
~1600, 1480 Medium C=C aromatic ring stretch
~1280 Strong C-O (ester) stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization, 70 eV)

m/z Relative Intensity (%) Assignment

158 High [M]* (Molecular lon)
130 Medium [M-CO]*

102 High [M-CO-CO]* or [CsHe]*
76 Medium [CeHa]*

Experimental Protocols

The following sections detail standardized procedures for acquiring the spectroscopic data
presented above. These protocols are generally applicable to solid organic compounds like 5-
Ethynyl-3H-isobenzofuran-1-one.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube. Both *H and 3C NMR spectra are recorded on a 400 MHz

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1487563?utm_src=pdf-body
https://www.benchchem.com/product/b1487563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

spectrometer. For 13C NMR, a proton-decoupled sequence is typically used to simplify the
spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A
small amount of the solid is placed directly on the ATR crystal, and pressure is applied to
ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be
prepared by grinding a small amount of the sample with dry potassium bromide and pressing
the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry is a standard method for volatile and semi-volatile
organic compounds. The sample is introduced into the ion source of the mass spectrometer,
where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This
causes ionization and fragmentation of the molecule. The resulting ions are then separated by
their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound and the relationship between the different spectroscopic techniques.
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Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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